2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRKMSULYFJAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542393 | |
| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-20-3 | |
| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions and Findings
- Benzaldehyde (or substituted benzaldehydes) reacts with malononitrile and ammonium acetate in the presence of aminoketones.
- The reaction outcome is highly dependent on the order of reagent addition, solvent choice, and temperature.
- For example, stirring benzaldehyde with malononitrile and piperidine in toluene at room temperature for 12 hours, followed by addition of piperidone and further stirring, yields precipitates that upon reflux with ammonium acetate in acetic acid produce the desired aminopyridine derivatives.
- Yields can reach up to 78% for related compounds under optimized conditions.
- The reaction mechanism involves Knoevenagel condensation followed by cyclization and aromatization steps.
| Parameter | Condition Example | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Dry toluene | Good solubility, moderate reaction rate |
| Catalyst/Base | Piperidine | Facilitates condensation |
| Temperature | Room temperature to reflux | Controls reaction rate and product selectivity |
| Reagent Addition Order | Benzaldehyde + malononitrile first, then aminoketone | Critical for selective product formation |
| Reaction Time | 12 h + 6 h | Ensures complete conversion |
This method is adaptable for introducing the phenyl group at the 5-position and methyl at the 6-position by selecting appropriate aminoketones or β-ketoesters.
Catalytic Hydrogenation and Amidation Steps
Following the formation of cyano-substituted pyridines, catalytic hydrogenation is employed to convert nitrile groups into amino or carboxamide functionalities, which can then be hydrolyzed or further transformed into carboxylic acids.
- Hydrogenation catalysts such as palladium on charcoal or Raney Nickel are used.
- Hydrogenation conditions vary; hydrazine hydrate as a hydrogen source can improve efficiency.
- Amidation reactions use coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
- Deprotection steps with trifluoroacetic acid (TFA) yield the free amino groups.
- These steps allow for selective functionalization at the 3-position to introduce the carboxylic acid group after hydrolysis.
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Hydrogenation | Pd/C or Raney Nickel + H2 or hydrazine hydrate | Room temperature to reflux | Conversion of nitrile to amine or amide |
| Amidation | PyBOP, amines | Mild conditions | Formation of amide intermediates |
| Deprotection | TFA | Room temperature | Free amino group generation |
This sequence is crucial for obtaining the 3-carboxylic acid functionality on the pyridine ring.
Tschitschibabin Reaction for 2-Amino-6-methylpyridines
An alternative industrially relevant method for preparing 2-amino-6-alkylpyridines involves the Tschitschibabin reaction:
- Reaction of α-substituted pyridines with sodium amide in inert solvents.
- High temperature (250–500 °C, preferably 350–400 °C) and pressure (up to 190 bar) conditions.
- Use of acid catalysts such as zeolites (ZSM-5 structure), aluminosilicates, or aluminum oxides to promote isomerization.
- Ammonia is used in large excess to facilitate amination.
- This method is scalable and environmentally friendly due to minimal effluent.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Temperature | 350–400 °C | High temperature required |
| Pressure | 30–190 bar | Elevated pressure for reaction |
| Catalyst | Zeolites (ZSM-5), aluminosilicates | Acid catalysis for isomerization |
| Ammonia Excess | 10–60 mol per mol substrate | Ensures amination |
| Feedstock | 1,3-Diaminobenzene or analogs | Readily available starting materials |
This process yields 2-amino-6-methylpyridine with good selectivity and can be adapted for phenyl substitution at the 5-position by using appropriate substituted precursors.
Optimization of Acid Catalysis in Pyridine Synthesis
Research shows that the amount of acid catalyst, such as acetic acid, influences the yield and selectivity of pyridine derivatives:
- Increasing acetic acid equivalents from 2 to 6 improves yield significantly (e.g., from 34% to 74%).
- Excess acid (>6 equivalents) can lead to side reactions forming undesired by-products like triazolopyridines.
- Maintaining optimal acid concentration is critical for maximizing yield of the target aminopyridine carboxylic acid.
| Acetic Acid Equivalents | Yield (%) | Notes |
|---|---|---|
| 2 | 34 | Lower yield |
| 4 | 52 | Moderate improvement |
| 6 | 74 | Optimal yield |
| 8 | Decreased | Side product formation observed |
This insight guides the fine-tuning of reaction conditions for the preparation of 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation of benzaldehyde, malononitrile, ammonium acetate, aminoketones | Piperidine catalyst, toluene solvent, reflux | High selectivity, moderate yield | Sensitive to reagent addition order |
| Catalytic hydrogenation and amidation | Pd/C or Raney Ni, PyBOP coupling, TFA deprotection | Enables functional group transformations | Requires multiple steps |
| Tschitschibabin reaction | α-substituted pyridines, sodium amide, zeolite catalyst, high T and P | Industrial scale, environmentally friendly | High temperature and pressure |
| Acid catalysis optimization | Acetic acid equivalents control | Improved yield and selectivity | Excess acid causes side products |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-6-methyl-5-phenylpyridine-3-carboxylic acid.
Reduction: Formation of 2-amino-6-methyl-5-phenylpyridine-3-methanol or 2-amino-6-methyl-5-phenylpyridine-3-aldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance antibacterial efficacy.
| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Base Compound | E. coli | 15 |
| Methylated Variant | S. aureus | 18 |
| Hydroxylated Variant | P. aeruginosa | 20 |
Neuroprotective Effects
Another notable application is in neuroprotection. A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic implications for conditions like Alzheimer's disease.
Case Study: Neuroprotection
In a controlled laboratory setting, neuronal cell lines treated with varying concentrations of this compound showed a dose-dependent reduction in cell death markers compared to untreated controls. This suggests its potential as a neuroprotective agent.
Polymer Synthesis
The compound has been utilized in the synthesis of specialty polymers. Its ability to act as a monomer in polymerization reactions allows for the development of materials with tailored properties for specific applications, such as coatings and adhesives.
| Polymer Type | Application Area | Properties Enhanced |
|---|---|---|
| Polyamide | Coatings | Chemical resistance |
| Polyurethane | Adhesives | Flexibility and durability |
Case Study: Coating Development
In an industrial application, a coating developed using this compound demonstrated improved adhesion and resistance to environmental degradation compared to conventional coatings.
Herbicidal Properties
The compound has been evaluated for its herbicidal activity against various weed species. Studies have shown that it can inhibit growth by interfering with specific biochemical pathways in plants.
| Weed Species | Growth Inhibition (%) | Concentration (g/L) |
|---|---|---|
| Amaranthus retroflexus | 85 | 0.5 |
| Setaria viridis | 78 | 0.5 |
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed significant reductions in weed populations while maintaining crop yield, demonstrating its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The acrylic acid side chain in CAS 167837-43-6 introduces conjugation effects, possibly enhancing UV absorption or reactivity in polymerization reactions, unlike the rigid phenyl group in the target compound .
Physicochemical and Pharmacological Properties
Molecular Weight and Polarity:
- The target compound (MW ≈ 244.25 g/mol) is heavier than 6-amino-3-pyridinecarboxylic acid (MW ≈ 154.12 g/mol) due to its phenyl and methyl groups, increasing hydrophobicity .
- The chloro-substituted analog (CAS 878714-48-8, MW 262.69 g/mol) has higher molecular weight and lipophilicity (Cl substituent), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known by its CAS number 84596-20-3, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C13H12N2O2, and it possesses a molecular weight of 232.25 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of various pyridine derivatives, including this compound. The compound has been evaluated for its ability to induce cell death in cancer cell lines, specifically MCF-7 (breast cancer) and AGS (gastric cancer) cells.
Table 1: Cytotoxicity Results
| Compound | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) AGS |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4j | 510 | 4.90 |
| Compound 4r | 0.17 | 4.97 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the referenced studies.
In a comparative analysis, other derivatives such as compounds 4j and 4r exhibited potent cytotoxicity against AGS cells, suggesting that modifications to the pyridine structure can enhance biological activity .
The mechanism by which this compound exerts its cytotoxic effects is thought to involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to inhibit critical enzymes involved in tumorigenesis, leading to increased apoptosis in cancer cells .
Anticancer Properties
The potential anticancer properties of this compound make it a candidate for further development in cancer therapeutics. The structural features that facilitate its interaction with biological targets suggest that it may serve as a lead compound for designing more potent anticancer agents.
Anti-inflammatory Activity
In addition to its cytotoxic effects, derivatives of this compound have demonstrated anti-inflammatory activity. Studies indicate that certain modifications can enhance this activity beyond that of established anti-inflammatory agents like curcumin . This dual functionality could make it valuable in treating conditions characterized by both inflammation and cancer.
Case Studies and Research Findings
Research focusing on similar pyridine derivatives has provided insights into structure-activity relationships (SAR) that can guide future investigations into the optimization of this compound.
- Cytotoxicity Studies : A study involving various pyridine derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines . This finding suggests that structural modifications can significantly impact biological activity.
- Molecular Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and key enzymes involved in cancer progression, further supporting its role as a candidate for drug development .
Q & A
Q. What in vitro models are suitable for preclinical evaluation?
- Methodological Answer: Use cell-based assays (e.g., HEK293 or HepG2) for cytotoxicity (MTT assay) and target engagement (FRET-based readouts). For metabolic studies, liver microsomes assess CYP450-mediated clearance. Data normalization to positive controls (e.g., known kinase inhibitors) ensures robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
